molecular formula C11H14F2 B6187651 2-ethynyl-7,7-difluorospiro[3.5]nonane CAS No. 2639412-70-5

2-ethynyl-7,7-difluorospiro[3.5]nonane

Cat. No.: B6187651
CAS No.: 2639412-70-5
M. Wt: 184.2
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Description

2-Ethynyl-7,7-difluorospiro[3.5]nonane is a spirocyclic compound characterized by a bicyclic framework where two rings (one 3-membered and one 5-membered) share a single carbon atom. The molecule features an ethynyl group (-C≡CH) at position 2 and two fluorine atoms at position 7 of the spiro[3.5]nonane core (Figure 1). Its hydrochloride salt form (CAS: 2613383-95-0) has a molecular weight of 235.7 g/mol and a purity ≥95% . The ethynyl group introduces rigidity, while fluorine substituents enhance metabolic stability and modulate electronic properties, making it a candidate for drug discovery or materials science applications.

Properties

CAS No.

2639412-70-5

Molecular Formula

C11H14F2

Molecular Weight

184.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-7,7-difluorospiro[3.5]nonane typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a series of cyclization reactions

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for 2-ethynyl-7,7-difluorospiro[3.5]nonane would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors for the cyclization and fluorination steps to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

2-ethynyl-7,7-difluorospiro[3.5]nonane can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atoms.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of amines, thiols, or other substituted derivatives.

Scientific Research Applications

2-ethynyl-7,7-difluorospiro[3.5]nonane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-ethynyl-7,7-difluorospiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Heteroatom Substitutions

Spirocyclic compounds often differ in heteroatom composition and substituent placement. Key comparisons include:

2,7-Diazaspiro[3.5]nonane Derivatives
  • Core Structure : Replaces two carbons with nitrogen atoms, forming a diazaspiro framework.
  • Example : Compound 4b (AD186), a sigma receptor (S1R/S2R) ligand with Ki values of 2.7 nM (S1R) and 27 nM (S2R) .
  • Functional Impact : Nitrogen atoms enable hydrogen bonding and ionic interactions, critical for high-affinity receptor binding. Fluorine-free analogs like 5b (KiS1R = 13 nM) show reduced potency, highlighting substituent effects .
7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane
  • Core Structure : Contains oxygen (6,8-dioxa) and sulfur (2-thia) heteroatoms.
  • Functional Impact : Oxygen and sulfur enhance solubility and electronic properties, but lack biological data in the evidence .
Diazabicyclo[4.3.0]nonane Derivatives
  • Core Structure: A bicyclo[4.3.0]nonane scaffold with two nitrogen atoms.
  • Example: Antimicrobial derivatives (e.g., 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane) active against S. aureus and P. aeruginosa .
  • Functional Impact : Bicyclic rigidity and nitrogen placement influence antimicrobial activity via membrane disruption or enzyme inhibition.

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